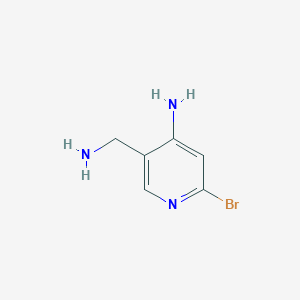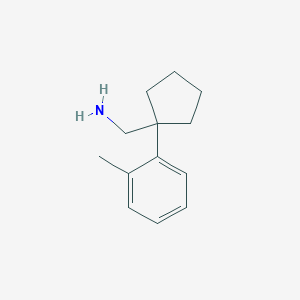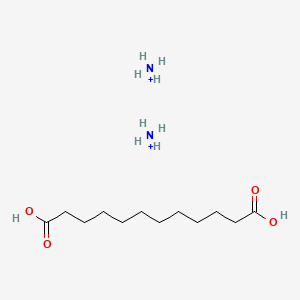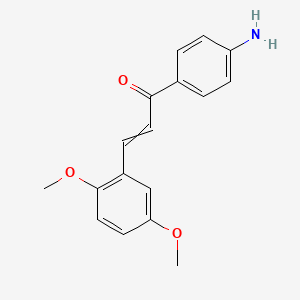![molecular formula C11H17N5 B11728708 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11728708.png)
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylation followed by alkylation with propyl halides . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and the concentration of reagents. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, THF
Catalysts: Potassium carbonate, sodium hydride
Major Products
The major products formed from these reactions are typically substituted pyrazole derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.
3-Aminopyrazole: Another pyrazole derivative with applications in medicinal chemistry.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: A compound with similar structural features and reactivity.
Uniqueness
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-16-6-4-11(14-16)12-7-10-8-13-15(2)9-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
XPTLMYLKQOGAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728673.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11728674.png)
![4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11728686.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B11728696.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728701.png)
